3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-cycloheptylpropanamide
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Overview
Description
3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-cycloheptylpropanamide is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a difluoromethyl group and a cycloheptylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-cycloheptylpropanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazolopyridine Core: The initial step involves the cyclization of a suitable hydrazine derivative with a pyridine carboxaldehyde to form the pyrazolopyridine core.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced via a difluoromethylation reaction, which can be achieved using reagents such as difluoromethyl iodide or difluoromethyl sulfone under appropriate conditions.
Benzylation: The benzyl group is introduced through a benzylation reaction, typically using benzyl bromide in the presence of a base.
Amidation: The final step involves the amidation of the intermediate with cycloheptylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-cycloheptylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and difluoromethyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl bromide in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-cycloheptylpropanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Material Science: Its unique structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-cycloheptylpropanamide involves its interaction with specific molecular targets. The difluoromethyl group enhances its binding affinity to certain enzymes, while the pyrazolopyridine core interacts with receptor sites. This leads to the modulation of signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,2-Difluoroethyl)-4-(difluoromethyl)-3-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one
- 2-[4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid
Uniqueness
The uniqueness of 3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-cycloheptylpropanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cycloheptylpropanamide moiety differentiates it from other pyrazolopyridine derivatives, providing unique steric and electronic effects that enhance its activity and selectivity.
Properties
Molecular Formula |
C24H28F2N4O2 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
3-[2-benzyl-4-(difluoromethyl)-6-oxopyrazolo[3,4-b]pyridin-7-yl]-N-cycloheptylpropanamide |
InChI |
InChI=1S/C24H28F2N4O2/c25-23(26)19-14-22(32)30(13-12-21(31)27-18-10-6-1-2-7-11-18)24-20(19)16-29(28-24)15-17-8-4-3-5-9-17/h3-5,8-9,14,16,18,23H,1-2,6-7,10-13,15H2,(H,27,31) |
InChI Key |
GZLYWOXTCULXTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CCN2C(=O)C=C(C3=CN(N=C32)CC4=CC=CC=C4)C(F)F |
Origin of Product |
United States |
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